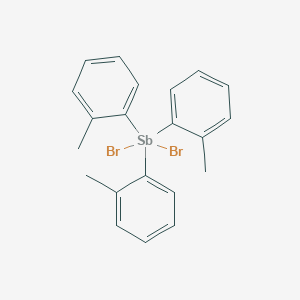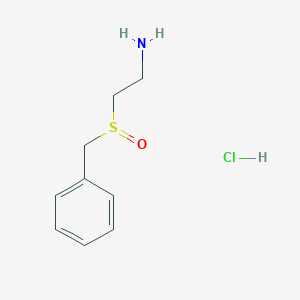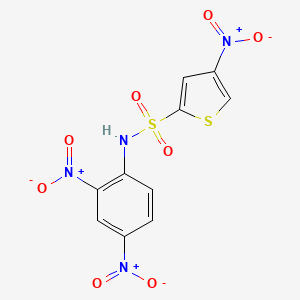
N-(2,4-Dinitrophenyl)-4-nitrothiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dinitrophenyl)-4-nitrothiophene-2-sulfonamide is an organic compound that belongs to the class of dinitrophenyl derivatives This compound is characterized by the presence of nitro groups attached to a phenyl ring and a thiophene ring, which is further substituted with a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitrophenyl)-4-nitrothiophene-2-sulfonamide typically involves the nitration of thiophene derivatives followed by sulfonation and subsequent coupling with 2,4-dinitrophenylamine. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid to facilitate the nitration and sulfonation processes. The final coupling step is usually carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation reactors. The process is optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-Dinitrophenyl)-4-nitrothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound. These products retain the core structure of the compound while exhibiting modified chemical properties.
Applications De Recherche Scientifique
N-(2,4-Dinitrophenyl)-4-nitrothiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.
Biology: It is employed in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2,4-Dinitrophenyl)-4-nitrothiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting their catalytic activities. The presence of nitro groups allows the compound to participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: A related compound with similar nitro groups but lacking the thiophene and sulfonamide moieties.
4-Nitrothiophene-2-sulfonamide: Shares the thiophene and sulfonamide structure but lacks the dinitrophenyl group.
2,4-Dinitrothiophene: Contains the thiophene and nitro groups but does not have the sulfonamide functionality.
Uniqueness
N-(2,4-Dinitrophenyl)-4-nitrothiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and sulfonamide groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
61072-80-8 |
|---|---|
Formule moléculaire |
C10H6N4O8S2 |
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
N-(2,4-dinitrophenyl)-4-nitrothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H6N4O8S2/c15-12(16)6-1-2-8(9(3-6)14(19)20)11-24(21,22)10-4-7(5-23-10)13(17)18/h1-5,11H |
Clé InChI |
RZMCUKGMWIAFRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NS(=O)(=O)C2=CC(=CS2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


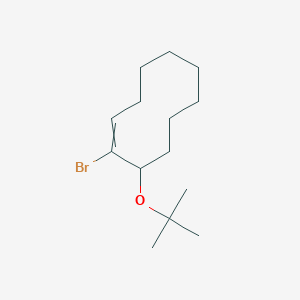
![[(2R,4R)-4-Phenyloxetan-2-yl]methanol](/img/structure/B14597238.png)
![1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14597240.png)
![1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14597242.png)

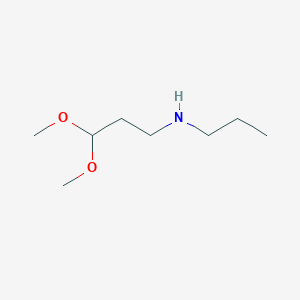
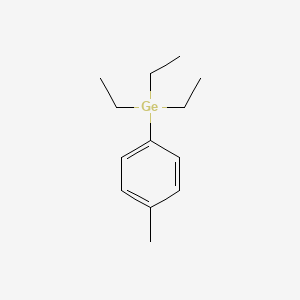

![1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl-](/img/structure/B14597285.png)
![(NE)-N-([1,3]dioxolo[4,5-g]isoquinolin-5-ylmethylidene)hydroxylamine](/img/structure/B14597290.png)
![2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid](/img/structure/B14597295.png)
